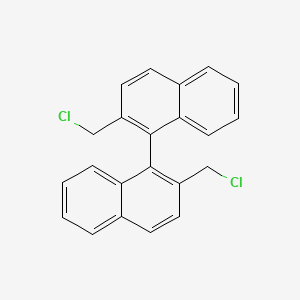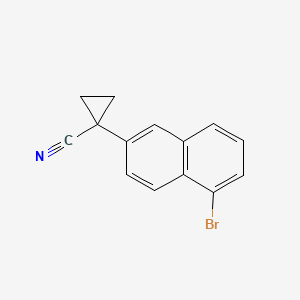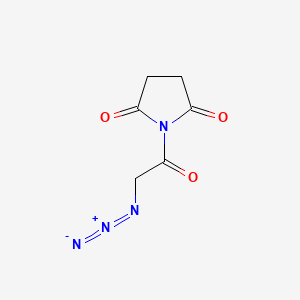
3-(Difluoromethyl)-4-(pyrrolidin-1-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(ジフルオロメチル)-4-(ピロリジン-1-イル)アニリンは、アニリン環にジフルオロメチル基とピロリジニル基が結合した有機化合物です。
製造方法
合成経路と反応条件
3-(ジフルオロメチル)-4-(ピロリジン-1-イル)アニリンの合成は、通常、アニリン環にジフルオロメチル基とピロリジニル基を導入することを含みます。一般的な方法の1つは、4-(ピロリジン-1-イル)アニリンを特定の条件下でジフルオロメチル化剤と反応させることです。反応条件には、通常、ジメチルスルホキシド (DMSO) やテトラヒドロフラン (THF) などの溶媒を使用するベースが含まれます。
工業生産方法
この化合物の工業生産には、同様の合成経路が採用される場合がありますが、規模が大きくなります。このプロセスは、収率と純度を最適化するために、連続フロー反応器やクロマトグラフィーなどの高度な精製技術が用いられることが多くあります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-4-(pyrrolidin-1-yl)aniline typically involves the introduction of the difluoromethyl group and the pyrrolidinyl group onto the aniline ring. One common method involves the reaction of 4-(pyrrolidin-1-yl)aniline with a difluoromethylating agent under specific conditions. The reaction conditions often include the use of a base and a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
反応の種類
3-(ジフルオロメチル)-4-(ピロリジン-1-イル)アニリンは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は酸化されて、対応するキノンまたは他の酸化された誘導体を生成することができます。
還元: 還元反応は、ニトロ基 (存在する場合) をアミン基に変換することができます。
置換: この化合物は、求核置換反応に関与し、ジフルオロメチル基またはピロリジニル基が他の官能基に置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などがあります。
還元: 水素化リチウムアルミニウム (LiAlH4) や触媒存在下での水素ガス (H2) などの還元剤を使用することができます。
置換: 水素化ナトリウム (NaH) や有機リチウム化合物などの試薬が用いられることが多いです。
主な生成物
これらの反応から生成される主な生成物は、使用された特定の条件と試薬によって異なります。たとえば、酸化はキノンを生成する可能性があり、還元はアミンを生成する可能性があります。
科学研究での用途
3-(ジフルオロメチル)-4-(ピロリジン-1-イル)アニリンは、科学研究でいくつかの用途があります。
医薬品化学: 特に神経疾患を標的とする医薬品化合物の合成におけるビルディングブロックとして使用されます。
材料科学: ポリマーやコーティングなど、高度な材料の開発における潜在的な用途について検討されています。
生物学的研究: 酵素相互作用と受容体結合を研究するための生化学アッセイにおけるプローブとして役立ちます。
科学的研究の応用
3-(Difluoromethyl)-4-(pyrrolidin-1-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
作用機序
3-(ジフルオロメチル)-4-(ピロリジン-1-イル)アニリンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。ジフルオロメチル基は、化合物の結合親和性と安定性を高めることができ、ピロリジニル基は薬物動態を調節することができます。これらの相互作用は、特定の生化学的経路の活性化または阻害につながる可能性があり、その結果、化合物の観察された効果が発生します。
類似の化合物との比較
類似の化合物
3-(ピロリジン-1-イル)アニリン: ジフルオロメチル基を欠いているため、化学的特性と生物学的活性が異なる可能性があります。
4-(ジフルオロメチル)アニリン: ピロリジニル基を欠いており、全体的な反応性と用途に影響を与えます。
独自性
3-(ジフルオロメチル)-4-(ピロリジン-1-イル)アニリンは、ジフルオロメチル基とピロリジニル基の両方が存在するため、独特です。これは、明確な化学的および生物学的特性を付与します。この組み合わせにより、さまざまな分野で多様な用途が可能になり、研究開発にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
3-(Pyrrolidin-1-yl)aniline: Lacks the difluoromethyl group, which may result in different chemical properties and biological activities.
4-(Difluoromethyl)aniline: Lacks the pyrrolidinyl group, affecting its overall reactivity and applications.
Uniqueness
3-(Difluoromethyl)-4-(pyrrolidin-1-yl)aniline is unique due to the presence of both the difluoromethyl and pyrrolidinyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
特性
分子式 |
C11H14F2N2 |
|---|---|
分子量 |
212.24 g/mol |
IUPAC名 |
3-(difluoromethyl)-4-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C11H14F2N2/c12-11(13)9-7-8(14)3-4-10(9)15-5-1-2-6-15/h3-4,7,11H,1-2,5-6,14H2 |
InChIキー |
UJCQCFIDKNHIOD-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=C(C=C(C=C2)N)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-1-[2-[2-[2-[2-(2-amino-4-oxo-5H-imidazol-1-yl)ethylamino]ethylamino]ethylamino]ethyl]-5H-imidazol-4-one](/img/structure/B12077560.png)













